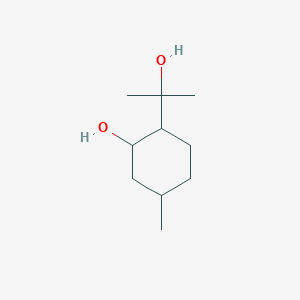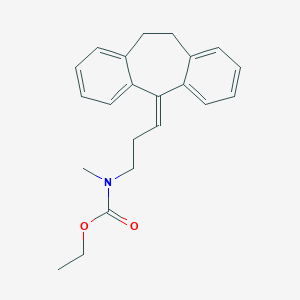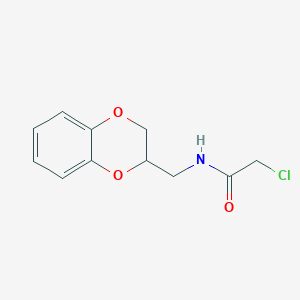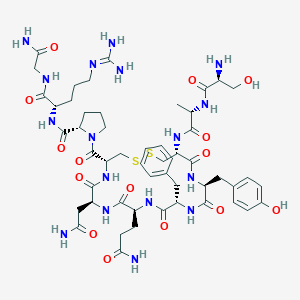
Argipressin, ser-ala-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argipressin, ser-ala-, also known as vasopressin, is a hormone that plays a crucial role in regulating water balance and blood pressure in the body. It is synthesized in the hypothalamus and released from the posterior pituitary gland. Argipressin, ser-ala- is used in scientific research to study its mechanism of action and its biochemical and physiological effects.
Mecanismo De Acción
Argipressin, ser-ala-, acts on specific receptors in the body, including the Argipressin, ser-ala- V1a and V2 receptors. Its primary mechanism of action is to increase water reabsorption in the kidneys, which helps to regulate water balance and blood pressure.
Efectos Bioquímicos Y Fisiológicos
Argipressin, ser-ala-, has a wide range of biochemical and physiological effects in the body. It regulates water balance and blood pressure, stimulates the release of cortisol from the adrenal glands, and affects the function of the cardiovascular and nervous systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Argipressin, ser-ala-, has several advantages for use in lab experiments. It is easy to synthesize and has a well-defined mechanism of action. However, it also has limitations, including the potential for non-specific effects and the need for careful dosing to avoid unwanted side effects.
Direcciones Futuras
There are several future directions in the study of argipressin, ser-ala-. One area of research is the development of new drugs that target the Argipressin, ser-ala- system to treat conditions such as hypertension and heart failure. Another area of research is the study of argipressin, ser-ala- in relation to social behavior and mental health, including studies of autism, anxiety, and depression. Additionally, there is ongoing research into the role of argipressin, ser-ala- in regulating immune function and inflammation, which may have implications for the treatment of autoimmune diseases and other conditions.
In conclusion, argipressin, ser-ala-, is a hormone with a wide range of physiological effects in the body. Its use in scientific research has led to a better understanding of its mechanism of action and its potential applications in the treatment of various conditions. Ongoing research into the role of argipressin, ser-ala- in regulating social behavior, mental health, immune function, and inflammation is likely to lead to new insights and potential therapeutic interventions.
Métodos De Síntesis
Argipressin, ser-ala-, is synthesized by the hypothalamus in response to changes in the body's water balance and blood pressure. The synthesis of argipressin, ser-ala-, involves several enzymatic steps, including the cleavage of a precursor molecule called pro-arginine Argipressin, ser-ala- (proAVP) into argipressin, ser-ala-.
Aplicaciones Científicas De Investigación
Argipressin, ser-ala-, is widely used in scientific research to study its role in regulating water balance, blood pressure, and other physiological processes. It is also used in studies of the brain and behavior, including studies of social behavior, memory, and learning.
Propiedades
Número CAS |
115699-80-4 |
|---|---|
Nombre del producto |
Argipressin, ser-ala- |
Fórmula molecular |
C52H75N17O15S2 |
Peso molecular |
1242.4 g/mol |
Nombre IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H75N17O15S2/c1-26(61-43(76)30(53)23-70)42(75)67-36-24-85-86-25-37(51(84)69-18-6-10-38(69)50(83)63-31(9-5-17-59-52(57)58)44(77)60-22-41(56)74)68-48(81)35(21-40(55)73)66-45(78)32(15-16-39(54)72)62-46(79)33(19-27-7-3-2-4-8-27)64-47(80)34(65-49(36)82)20-28-11-13-29(71)14-12-28/h2-4,7-8,11-14,26,30-38,70-71H,5-6,9-10,15-25,53H2,1H3,(H2,54,72)(H2,55,73)(H2,56,74)(H,60,77)(H,61,76)(H,62,79)(H,63,83)(H,64,80)(H,65,82)(H,66,78)(H,67,75)(H,68,81)(H4,57,58,59)/t26-,30-,31-,32-,33-,34-,35-,36-,37-,38-/m0/s1 |
Clave InChI |
ORJCJGOLDFBQMQ-GGELCMKGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CO)N |
SMILES |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N |
SMILES canónico |
CC(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)CCC(=O)N)CC(=O)N)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CO)N |
Otros números CAS |
115699-80-4 |
Secuencia |
SACYFQNCPRG |
Sinónimos |
arginine vasopressin, Ser-Ala- argipressin, Ser-Ala- argipressin, seryl-alanine- Ser-Ala-argipressin Ser-Ala-AVP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



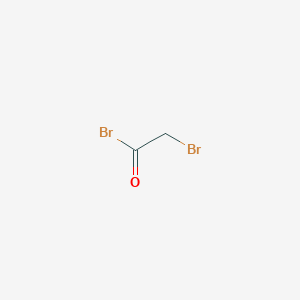
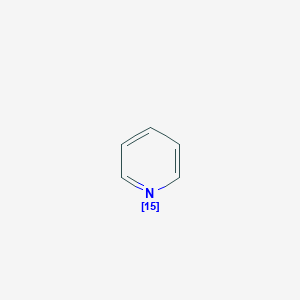
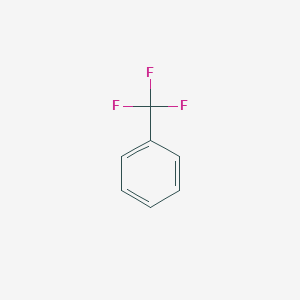
![1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B45749.png)
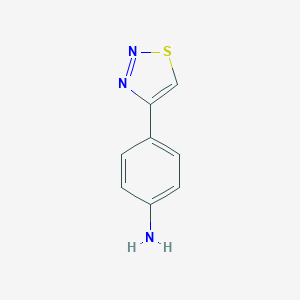
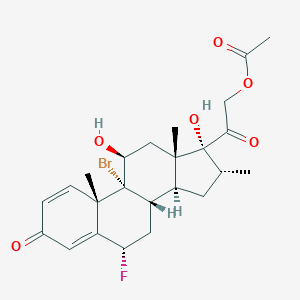
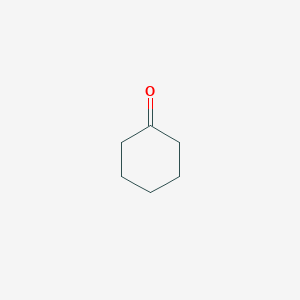
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
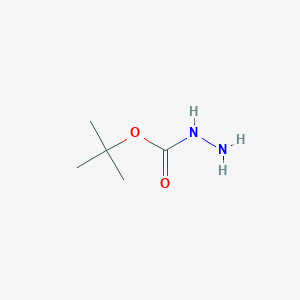
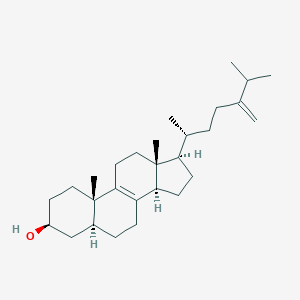
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
